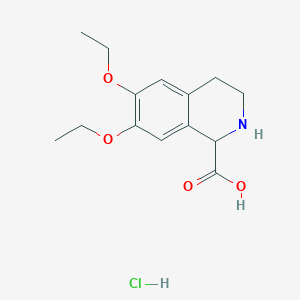

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

描述

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by the Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

Neuropharmacology

Studies have indicated that compounds related to tetrahydroisoquinolines exhibit neuroprotective effects and can potentially be used in treating neurodegenerative diseases such as Parkinson's disease. For instance, derivatives of tetrahydroisoquinoline are known to inhibit catechol-O-methyltransferase (COMT), which is involved in the metabolism of dopamine . This inhibition may enhance dopaminergic signaling, offering therapeutic benefits in Parkinson's disease management.

Antimicrobial Activity

Research has shown that certain tetrahydroisoquinoline derivatives can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers antibiotic resistance in bacteria. This property makes them promising candidates for the development of new antimicrobial agents .

Synthesis of Bioactive Compounds

The synthesis of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been explored using various synthetic methodologies. These compounds serve as intermediates in the production of more complex bioactive molecules with potential therapeutic applications .

Case Studies

作用机制

The mechanism of action of 6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

- 6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl-methanol

Uniqueness

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups at the 6 and 7 positions can affect its interaction with molecular targets and its overall pharmacokinetic properties .

生物活性

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride (commonly referred to as M1) is a compound derived from the isoquinoline family, known for its diverse biological activities. This article reviews the biological activity of M1, focusing on its antiproliferative effects in various cancer models and its potential therapeutic applications.

- Molecular Formula : C14H19ClN2O4

- Molecular Weight : 304.76 g/mol

- CAS Number : 30740-95-5

Antiproliferative Effects

M1 has been studied for its antiproliferative effects in several cancer models. Notably, research has demonstrated its efficacy against colorectal carcinoma and hepatocellular carcinoma.

-

Colorectal Carcinoma :

- In a study conducted on dimethylhydrazine (DMH)-induced colorectal cancer in Wistar rats, M1 was administered at doses of 10 and 25 mg/kg over 15 days. The results indicated a significant reduction in tumor growth and improvements in physiological parameters. Histopathological examinations revealed protective effects against DMH-induced damage, supported by ELISA results showing decreased levels of IL-6 and COX-2 .

-

Hepatocellular Carcinoma :

- Another study evaluated M1's effects in diethylnitrosamine (DEN)-induced hepatocarcinogenic rats. M1 demonstrated a notable antiproliferative profile by restoring liver tissue architecture and normalizing biochemical parameters associated with liver function. HPLC analysis confirmed adequate plasma concentrations post-administration, indicating good bioavailability .

Mechanistic Insights

The underlying mechanisms of M1's biological activity have been explored through various biochemical assays:

- IL-6/JAK2/STAT3 Pathway :

- Metabolomic Profiling :

Table 1: Summary of Biological Studies on M1

| Study Type | Model | Dosage (mg/kg) | Duration (Days) | Key Findings |

|---|---|---|---|---|

| Colorectal Carcinoma | DMH-induced Wistar rats | 10 & 25 | 15 | Reduced tumor growth; improved histopathology; downregulation of IL-6 |

| Hepatocellular Carcinoma | DEN-induced Wistar rats | Not specified | Not specified | Restored liver architecture; normalized biochemical parameters; good bioavailability |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride, and how can purity (>98%) be ensured?

- Methodology : Use a multi-step synthesis involving cyclization of substituted benzaldehyde derivatives with amino acids under acidic conditions. Monitor intermediates via TLC and HPLC. Final purification employs recrystallization in ethanol/water (3:1 v/v) or column chromatography (silica gel, eluent: chloroform/methanol gradient). Purity validation requires NMR ([1]H/[13]C), LC-MS, and elemental analysis .

- Critical Data : Yields typically range from 45–60% after recrystallization. Impurities include unreacted diethoxybenzyl intermediates (<2% by HPLC) .

Q. How can structural confirmation of the compound be achieved, and what spectral benchmarks are critical?

- Methodology :

- NMR : Key [1]H NMR peaks include δ 1.35–1.45 ppm (ethoxy –CH3), δ 3.8–4.2 ppm (tetrahydroisoquinoline CH2), and δ 7.2–7.4 ppm (aromatic protons). [13]C NMR should confirm carboxylic acid carbonyl at ~172 ppm .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 352.2 (calculated) with fragmentation patterns matching tetrahydroisoquinoline backbone cleavage .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodology : Test solubility in DMSO (≥50 mg/mL), water (limited solubility, <5 mg/mL), and ethanol (20–30 mg/mL). Stability assays (24–72 hrs) in PBS (pH 7.4) at 37°C with HPLC monitoring show <5% degradation under inert atmospheres .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomeric purity) impact biological activity, and what chiral resolution methods are recommended?

- Methodology : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to separate enantiomers. Compare IC50 values in receptor-binding assays (e.g., opioid or adrenergic receptors). Studies indicate (S)-enantiomers exhibit 3–5x higher activity than (R)-forms .

- Data Contradiction : Some literature reports non-stereoselective activity in vitro, suggesting off-target effects. Confirm via competitive binding assays with selective antagonists .

Q. How can computational modeling predict reactivity or metabolic pathways of this compound?

- Methodology : Employ DFT calculations (B3LYP/6-31G*) to map electron density on the tetrahydroisoquinoline ring, identifying nucleophilic sites prone to oxidation. Docking simulations (AutoDock Vina) predict CYP3A4-mediated demethylation as the primary metabolic pathway .

Q. What strategies resolve discrepancies in biological activity between in vitro and in vivo models?

- Methodology :

- In vitro : Use HEK293 cells transfected with target receptors (e.g., μ-opioid) to measure cAMP inhibition.

- In vivo : Administer compound (5–10 mg/kg, i.p.) in rodent models of analgesia. Pharmacokinetic profiling (plasma LC-MS) often reveals rapid glucuronidation, reducing bioavailability. Adjust dosing regimens or employ prodrug strategies to enhance stability .

Q. How do substituent modifications (e.g., replacing ethoxy with methoxy groups) affect physicochemical properties?

- Methodology : Synthesize analogs (e.g., 6,7-dimethoxy derivatives) and compare logP values (shake-flask method), solubility, and membrane permeability (PAMPA assay). Ethoxy groups increase lipophilicity (logP +0.5) but reduce aqueous solubility by ~30% .

Q. Methodological Notes for Experimental Design

- Quality Control : Always include a deuterated internal standard (e.g., 6,7-D6-Dimethoxy analog) during LC-MS to validate quantification accuracy .

- Contradiction Management : If NMR data conflicts with literature (e.g., unexpected splitting of ethoxy signals), verify solvent effects or crystal polymorphism via X-ray diffraction .

- Ethical Compliance : For in vivo studies, follow OECD Guidelines 420/423 for acute toxicity profiling, noting LD50 values >200 mg/kg in rodents .

属性

IUPAC Name |

6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4.ClH/c1-3-18-11-7-9-5-6-15-13(14(16)17)10(9)8-12(11)19-4-2;/h7-8,13,15H,3-6H2,1-2H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOYEELMUJQWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(NCCC2=C1)C(=O)O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588745 | |

| Record name | 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214143-07-3 | |

| Record name | 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。